N,N'-[5-(2-methylphenoxy)benzene-1,3-diyl]bis[2-(4-fluorophenyl)acetamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-FLUOROPHENYL)-N-{3-[2-(4-FLUOROPHENYL)ACETAMIDO]-5-(2-METHYLPHENOXY)PHENYL}ACETAMIDE is a complex organic compound characterized by the presence of fluorophenyl, acetamido, and methoxyphenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-FLUOROPHENYL)-N-{3-[2-(4-FLUOROPHENYL)ACETAMIDO]-5-(2-METHYLPHENOXY)PHENYL}ACETAMIDE typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Fluorophenyl Acetamide: This step involves the reaction of 4-fluoroaniline with acetic anhydride to form 4-fluoroacetanilide.
Introduction of the Methoxyphenoxy Group: The next step involves the reaction of 4-fluoroacetanilide with 2-methoxyphenol under suitable conditions to introduce the methoxyphenoxy group.
Coupling Reaction: The final step involves the coupling of the intermediate with another fluorophenyl acetamide derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-FLUOROPHENYL)-N-{3-[2-(4-FLUOROPHENYL)ACETAMIDO]-5-(2-METHYLPHENOXY)PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(4-FLUOROPHENYL)-N-{3-[2-(4-FLUOROPHENYL)ACETAMIDO]-5-(2-METHYLPHENOXY)PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-FLUOROPHENYL)-N-{3-[2-(4-FLUOROPHENYL)ACETAMIDO]-5-(2-METHYLPHENOXY)PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-FLUOROPHENYL)-2-(2-METHOXY-4-METHYLPHENOXY)ACETAMIDE
- 2-CYANO-N-(4-FLUOROPHENYL)ACETAMIDE
Uniqueness
2-(4-FLUOROPHENYL)-N-{3-[2-(4-FLUOROPHENYL)ACETAMIDO]-5-(2-METHYLPHENOXY)PHENYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C29H24F2N2O3 |
---|---|
Molekulargewicht |
486.5 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-N-[3-[[2-(4-fluorophenyl)acetyl]amino]-5-(2-methylphenoxy)phenyl]acetamide |
InChI |
InChI=1S/C29H24F2N2O3/c1-19-4-2-3-5-27(19)36-26-17-24(32-28(34)14-20-6-10-22(30)11-7-20)16-25(18-26)33-29(35)15-21-8-12-23(31)13-9-21/h2-13,16-18H,14-15H2,1H3,(H,32,34)(H,33,35) |
InChI-Schlüssel |
KLGDDMYEIRYISZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OC2=CC(=CC(=C2)NC(=O)CC3=CC=C(C=C3)F)NC(=O)CC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.